benzyl N-[4-(cyanomethyl)phenyl]carbamate benzyl N-[4-(cyanomethyl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 861250-54-6
VCID: VC6007764
InChI: InChI=1S/C16H14N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC#N
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3

benzyl N-[4-(cyanomethyl)phenyl]carbamate

CAS No.: 861250-54-6

Cat. No.: VC6007764

Molecular Formula: C16H14N2O2

Molecular Weight: 266.3

* For research use only. Not for human or veterinary use.

benzyl N-[4-(cyanomethyl)phenyl]carbamate - 861250-54-6

Specification

CAS No. 861250-54-6
Molecular Formula C16H14N2O2
Molecular Weight 266.3
IUPAC Name benzyl N-[4-(cyanomethyl)phenyl]carbamate
Standard InChI InChI=1S/C16H14N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19)
Standard InChI Key OCJOGFVSSNZPRU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC#N

Introduction

Structural Overview and Chemical Identity

Benzyl N-[4-(cyanomethyl)phenyl]carbamate is characterized by a benzyl carbamate group linked to a para-substituted phenyl ring bearing a cyanomethyl moiety (CH2CN-\text{CH}_2\text{CN}). The presence of both carbamate and nitrile functionalities confers unique reactivity, making it a valuable building block in multi-step syntheses. Its IUPAC name, benzyl N-[4-(cyanomethyl)phenyl]carbamate, reflects this substitution pattern .

Table 1: Key Identifiers of Benzyl N-[4-(Cyanomethyl)phenyl]carbamate

PropertyValue
CAS Number861250-54-6
Molecular FormulaC16H14N2O2\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight266.29 g/mol
Synonyms[4-(Cyanomethyl)phenyl]carbamic acid benzyl ester

Synthesis and Reaction Optimization

The synthesis of benzyl N-[4-(cyanomethyl)phenyl]carbamate is achieved via a one-step carbamate formation reaction. A representative protocol involves the reaction of (4-aminophenyl)acetonitrile with dibenzyl dicarbonate in 1,4-dioxane at room temperature .

Reaction Scheme

(4-Aminophenyl)acetonitrile+Dibenzyl dicarbonate1,4-dioxane, RTBenzyl N-[4-(cyanomethyl)phenyl]carbamate\text{(4-Aminophenyl)acetonitrile} + \text{Dibenzyl dicarbonate} \xrightarrow{\text{1,4-dioxane, RT}} \text{Benzyl N-[4-(cyanomethyl)phenyl]carbamate}

Table 2: Synthetic Conditions and Yield

ParameterDetail
Reactants(4-Aminophenyl)acetonitrile (2 g, 15.1 mmol), Dibenzyl dicarbonate (4.33 g, 15.1 mmol)
Solvent1,4-Dioxane (16 mL)
Reaction Time1 hour at 20°C
WorkupSolvent evaporation, flash chromatography (CH2_2Cl2_2/MeOH = 99:1)
Yield95% (3.82 g, 14.4 mmol)

The reaction proceeds efficiently under mild conditions, avoiding the need for catalysts or elevated temperatures. The high yield (95%) underscores the practicality of this method for large-scale production .

Spectral Characterization and Analytical Data

Comprehensive spectral data confirm the structure and purity of benzyl N-[4-(cyanomethyl)phenyl]carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H ^1\text{H}-NMR (400 MHz, DMSO-d6_6):

    • δ 9.82 (s, 1H, NH),

    • δ 7.51–7.35 (m, 7H, aryl),

    • δ 7.26 (d, J=8.5J = 8.5 Hz, 2H, aryl),

    • δ 5.15 (s, 2H, CH2_2),

    • δ 3.95 (s, 2H, CH2_2CN) .

The singlet at δ 5.15 corresponds to the benzyloxy methylene group, while the δ 3.95 signal arises from the cyanomethyl group. Aromatic protons integrate for seven hydrogens, consistent with the benzyl and substituted phenyl rings.

Mass Spectrometry and Chromatography

  • Electrospray Mass Spectrometry (ES-MS): Observed [MH][\text{M}-\text{H}]^- at m/z 265.0, aligning with the theoretical molecular weight .

  • HPLC: Retention time = 6.32 minutes (method unspecified) .

TechniqueKey Findings
1H ^1\text{H}-NMRConfirmed aryl, NH, and CH2_2 groups
ES-MS[MH]=265.0[\text{M}-\text{H}]^- = 265.0
HPLCPurity validated at Ret = 6.32 min

Physicochemical Properties and Stability

The compound’s solubility profile is influenced by its polar nitrile and carbamate groups. It is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and methanol. Theoretical calculations estimate a clogP (calculated partition coefficient) of ~2.5, suggesting moderate lipophilicity. Stability studies indicate that the compound remains intact under ambient conditions but may degrade under strong acidic or basic conditions due to carbamate hydrolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator